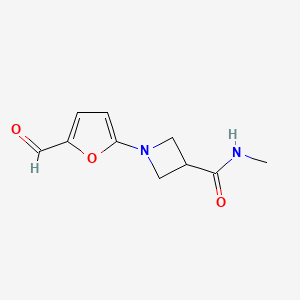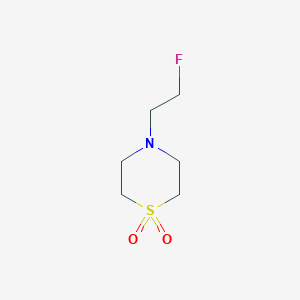
4-(2-Fluoroethyl)-1lambda6-thiomorpholine-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Fluoroethyl)-1lambda6-thiomorpholine-1,1-dione is a chemical compound that features a thiomorpholine ring substituted with a 2-fluoroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoroethyl)-1lambda6-thiomorpholine-1,1-dione typically involves the reaction of thiomorpholine with 2-fluoroethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure the reaction proceeds efficiently .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity this compound on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Fluoroethyl)-1lambda6-thiomorpholine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiomorpholine derivatives with different oxidation states.
Substitution: The 2-fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiomorpholine derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-(2-Fluoroethyl)-1lambda6-thiomorpholine-1,1-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(2-Fluoroethyl)-1lambda6-thiomorpholine-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can affect various cellular pathways, including those involved in signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Fluoroethyl)piperidine: Similar in structure but lacks the sulfur atom, leading to different chemical properties and reactivity.
2-(2-Fluoroethyl)-1,3-thiazolidine-4-carboxylic acid: Contains a thiazolidine ring instead of a thiomorpholine ring, resulting in different biological activity.
N-(2-Fluoroethyl)-4-morpholinecarboxamide: Features a morpholine ring and a carboxamide group, which alters its chemical behavior and applications.
Uniqueness
4-(2-Fluoroethyl)-1lambda6-thiomorpholine-1,1-dione is unique due to the presence of both a thiomorpholine ring and a 2-fluoroethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C6H12FNO2S |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
4-(2-fluoroethyl)-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C6H12FNO2S/c7-1-2-8-3-5-11(9,10)6-4-8/h1-6H2 |
Clé InChI |
KRONCWQNYKKWTL-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CCN1CCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13194156.png)

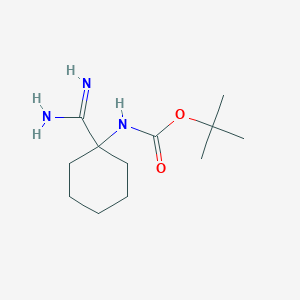
![Bicyclo[2.2.2]oct-5-en-2-amine](/img/structure/B13194180.png)
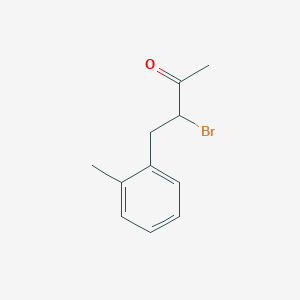

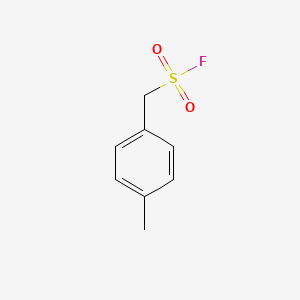
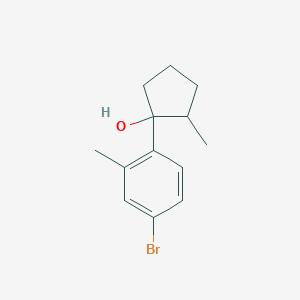
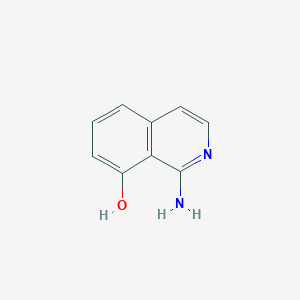
![1-[1-(Aminomethyl)cyclobutyl]but-3-EN-1-one](/img/structure/B13194198.png)
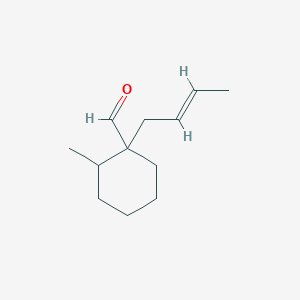
![Methyl 2,4,6-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13194205.png)
